![molecular formula C6H9ClF2N2 B2578945 4,4-Difluoropiperidine-3-carbonitrile hydrochloride CAS No. 2116938-91-9](/img/structure/B2578945.png)
4,4-Difluoropiperidine-3-carbonitrile hydrochloride
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Overview
Description
4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 2116938-91-9 . It has a molecular weight of 182.6 and is a powder in physical form . It is highly soluble in water, making it valuable in pharmaceutical and chemical industries .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-difluoropiperidine-3-carbonitrile hydrochloride . The InChI code is 1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 182.6 . It is highly soluble in water , which makes it suitable for various applications in the pharmaceutical and chemical industries .Scientific Research Applications
- Relevance : Histamine-3 receptors play a crucial role in regulating neurotransmitter release, cognition, and sleep-wake cycles. Antagonists targeting these receptors have potential applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and narcolepsy .
Histamine-3 Receptor Antagonists
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,4-difluoropiperidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBRQPAXGKBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropiperidine-3-carbonitrile hydrochloride |
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